molecular formula C17H17ClN2O2 B11563448 N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11563448
M. Wt: 316.8 g/mol
InChI Key: PYIZURJBOBKRJQ-VXLYETTFSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17ClN2O2 It is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17ClN2O2/c1-12-6-7-16(8-13(12)2)22-11-17(21)20-19-10-14-4-3-5-15(18)9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

PYIZURJBOBKRJQ-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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